molecular formula C6H4ClN3 B2658236 2-(2-Chloropyrimidin-4-yl)acetonitrile CAS No. 1261744-41-5

2-(2-Chloropyrimidin-4-yl)acetonitrile

Cat. No.: B2658236
CAS No.: 1261744-41-5
M. Wt: 153.57
InChI Key: FQTPHWMDDNQNGQ-UHFFFAOYSA-N
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Description

2-(2-Chloropyrimidin-4-yl)acetonitrile is a chemical compound with the molecular formula C6H4ClN3 It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 2-position and a nitrile group at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyrimidin-4-yl)acetonitrile typically involves the reaction of 2-chloropyrimidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the pyrimidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, employing microwave-assisted synthesis can significantly reduce reaction times and increase overall yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyrimidin-4-yl)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as methanol or tetrahydrofuran (THF).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Aminopyrimidines: Formed by nucleophilic substitution with amines.

    Carboxylic Acids: Resulting from the oxidation of the nitrile group.

    Fused Heterocycles: Obtained through cyclization reactions.

Scientific Research Applications

2-(2-Chloropyrimidin-4-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of agrochemicals and materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyrimidin-4-yl)acetonitrile is largely dependent on its chemical reactivity. The compound can interact with various molecular targets through nucleophilic substitution, where the chlorine atom is replaced by other functional groups. This reactivity allows it to modify biological molecules or participate in the formation of new chemical entities. The nitrile group can also engage in interactions that influence the compound’s overall activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyrimidine: Lacks the nitrile group, making it less versatile in certain chemical reactions.

    4-Chloropyrimidine: The chlorine atom is positioned differently, affecting its reactivity and applications.

    2-(2-Bromopyrimidin-4-yl)acetonitrile: Similar structure but with a bromine atom, which can influence the compound’s reactivity and the types of reactions it undergoes.

Uniqueness

2-(2-Chloropyrimidin-4-yl)acetonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the pyrimidine ring. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(2-chloropyrimidin-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-4-2-5(10-6)1-3-8/h2,4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTPHWMDDNQNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261744-41-5
Record name 2-(2-chloropyrimidin-4-yl)acetonitrile
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